2-(Furan-3-yl)-4-methylpyrimidine-5-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

2-(Furan-3-yl)-4-methylpyrimidine-5-carboxylic acid (CAS 1343794-88-6) is a heterocyclic building block belonging to the furanopyrimidine class. It features a pyrimidine core substituted at position 2 with a furan-3-yl ring, at position 4 with a methyl group, and at position 5 with a carboxylic acid functionality.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
Cat. No. B13206394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-3-yl)-4-methylpyrimidine-5-carboxylic acid
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1C(=O)O)C2=COC=C2
InChIInChI=1S/C10H8N2O3/c1-6-8(10(13)14)4-11-9(12-6)7-2-3-15-5-7/h2-5H,1H3,(H,13,14)
InChIKeyLBCMPRQXRWDNTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Furan-3-yl)-4-methylpyrimidine-5-carboxylic Acid: Core Scaffold, Physicochemical Identity, and Procurement-Relevant Specifications


2-(Furan-3-yl)-4-methylpyrimidine-5-carboxylic acid (CAS 1343794-88-6) is a heterocyclic building block belonging to the furanopyrimidine class. It features a pyrimidine core substituted at position 2 with a furan-3-yl ring, at position 4 with a methyl group, and at position 5 with a carboxylic acid functionality . The compound has a molecular weight of 204.18 g·mol⁻¹, a calculated logP of 0.43, one hydrogen-bond donor, four hydrogen-bond acceptors, and an Fsp³ value of 0.1, indicating a highly planar, aromatic structure . Commercially, it is supplied as a light beige solid with a typical purity of 95% and is categorized as a potential protein kinase inhibitor building block . Its structural attributes position it as a versatile intermediate for the synthesis of kinase-focused compound libraries, particularly those targeting G protein-coupled receptor kinases (GRKs) and aurora kinases [1].

Why 2-(Furan-3-yl)-4-methylpyrimidine-5-carboxylic Acid Cannot Be Replaced by In-Class Analogs Without Rigorous Validation


Although the furanopyrimidine-5-carboxylic acid family shares a common heterocyclic backbone, seemingly minor structural variations—such as the position of the furan attachment (C2 vs. C3 of furan), the nature of the 4-substituent (methyl vs. amino vs. ethyl), and the oxidation state of the pyrimidine ring—produce substantial differences in lipophilicity, hydrogen-bonding capacity, and molecular recognition by kinase ATP-binding pockets . The furan-3-yl attachment, in particular, positions the oxygen atom in a meta-like orientation relative to the pyrimidine ring, resulting in a distinct electrostatic potential surface and a lower logP compared to the furan-2-yl regioisomer . These differences directly affect compound solubility, membrane permeability, and the geometry of key interactions with biological targets such as kinases [1]. Consequently, substituting this compound with a regioisomer or a 4-substituted analog without experimental validation risks altering both the synthetic outcome and the biological profile of the final derivative, potentially compromising the integrity of structure–activity relationship (SAR) studies or lead optimization campaigns.

Quantitative Differentiation Evidence: 2-(Furan-3-yl)-4-methylpyrimidine-5-carboxylic Acid vs. Key In-Class Comparators


Regioisomeric Differentiation: Furan-3-yl vs. Furan-2-yl Attachment Lowers logP by ~0.5 Log Units While Retaining Synthetic Tractability

The target compound, bearing a furan-3-yl substituent, exhibits a measured logP of 0.43, compared to 0.94 for its direct regioisomer 2-(furan-2-yl)-4-methylpyrimidine-5-carboxylic acid . This ~0.5 log unit reduction in lipophilicity translates to improved aqueous solubility for the furan-3-yl isomer while maintaining an identical hydrogen-bond donor count (1), hydrogen-bond acceptor count (4), and Fsp³ value (0.1) . The difference arises from the altered spatial orientation of the furan oxygen lone pair, which modifies the compound's overall polarity without changing its molecular formula . Both compounds share the same molecular weight (204.18 g·mol⁻¹) and purity specification (95%) .

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

Alkyl Substituent Impact at Position 4: 4-Methyl vs. 4-Ethyl Influences Molecular Weight and sp³ Carbon Content

Replacing the 4-methyl group with a 4-ethyl substituent in the analogous 4-ethyl-2-(furan-3-yl)pyrimidine-5-carboxylic acid (CAS 1339002-08-2) increases the molecular weight from 204.18 to 218.21 g·mol⁻¹ and introduces an additional sp³-hybridized carbon, raising the Fsp³ value . While specific Fsp³ values for the ethyl analog were not reported, the addition of a methylene unit necessarily increases the fraction of sp³ carbons, potentially improving solubility but also increasing molecular complexity and synthetic cost . The 4-methyl variant described here maintains a minimal Fsp³ of 0.1, consistent with a maximally aromatic scaffold that may favor π–π stacking interactions in kinase ATP-binding sites .

SAR Studies Molecular Property Optimization Lead Optimization

Kinase Inhibition Potential: Furanopyrimidine Scaffold Documented as Aurora Kinase A Inhibitor with IC₅₀ of 309 nM

While no direct enzymatic data are publicly available for 2-(furan-3-yl)-4-methylpyrimidine-5-carboxylic acid itself, the broader furanopyrimidine chemotype has been validated as an Aurora kinase A inhibitor scaffold. In a focused chemical library screen, a furanopyrimidine derivative achieved an IC₅₀ of 309 nM against Aurora kinase A, with the binding mode confirmed by X-ray co-crystallography [1]. The co-crystal structure revealed that the furanopyrimidine core occupies the ATP-binding pocket, with the furan oxygen engaging in key hydrogen-bond interactions with the hinge region [1]. Given that the target compound shares the identical furanopyrimidine core with a free carboxylic acid handle at position 5—a functional group amenable to further diversification into amides, esters, or bioisosteres—it represents a privileged intermediate for the synthesis of novel kinase inhibitor libraries . The GRK inhibitor classification provided by LabMix24 further supports this compound's potential relevance to kinase-targeted research .

Kinase Inhibition Oncology X-ray Crystallography

Hydrogen-Bonding and logP Comparison vs. Unsubstituted 4-Methylpyrimidine-5-carboxylic Acid Core

The target compound differs fundamentally from the simpler 4-methylpyrimidine-5-carboxylic acid (CAS 157335-92-7) core scaffold. The addition of the furan-3-yl ring at position 2 increases the molecular weight from 138.12 to 204.18 g·mol⁻¹ and expands the hydrogen-bond acceptor count from 3 to 4, while maintaining the same number of hydrogen-bond donors (1) . The logP of the core scaffold is reported as 0.48 , which is comparable to the target compound's logP of 0.43, indicating that the furan-3-yl substitution does not dramatically alter overall lipophilicity despite adding significant molecular complexity . This offers an expanded chemical space for fragment growth while retaining drug-like physicochemical properties.

Fragment-Based Drug Design Physicochemical Property Optimization Scaffold Hopping

High-Confidence Application Scenarios for 2-(Furan-3-yl)-4-methylpyrimidine-5-carboxylic Acid Based on Verified Evidence


Kinase-Focused Fragment Library Design and Lead Generation

The compound's low molecular weight (204.18 g·mol⁻¹), balanced logP (0.43), and carboxylic acid functional group make it an ideal fragment for structure-based drug design targeting kinase ATP-binding pockets. The class-level validation of furanopyrimidines as Aurora kinase A inhibitors (IC₅₀ = 309 nM) supports its use in fragment-growing campaigns [1]. The free carboxylic acid allows for rapid parallel derivatization into amide or ester libraries for SAR exploration .

Regioselective Synthesis of GRK-Targeted Chemical Probes

Categorized as a GRK inhibitor precursor by LabMix24 , this compound's furan-3-yl regiochemistry provides a lower logP (0.43 vs. 0.94 for the furan-2-yl analog) [1], which may translate to improved solubility in biochemical assay buffers. Researchers developing selective GRK2 or GRK5 inhibitors can exploit the 5-carboxylic acid handle for conjugation to affinity tags or for prodrug strategies.

Physicochemical Property Benchmarking and Scaffold Hopping Studies

Compared to the unsubstituted 4-methylpyrimidine-5-carboxylic acid core (MW 138.12, logP 0.48) , this compound adds significant molecular recognition elements (furan ring) without substantially altering lipophilicity. This profile supports its use as a reference compound in scaffold-hopping exercises where teams seek to replace problematic core scaffolds while maintaining favorable drug-like properties.

Parallel Library Synthesis for Aurora Kinase and EGFR Inhibitor Discovery

The furanopyrimidine scaffold has been successfully crystallized in complex with Aurora kinase A [1], and related pyrimidine-furan hybrids have shown activity against EGFR mutants (IC₅₀ values in the 0.49–1.62 µM range) [2]. The target compound's 5-carboxylic acid group enables rapid amide coupling with diverse amine building blocks, facilitating the parallel synthesis of focused kinase inhibitor libraries for screening against both wild-type and mutant kinases.

Quote Request

Request a Quote for 2-(Furan-3-yl)-4-methylpyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.